LNA-Adenosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of LNA-Adenosine involves multiple steps, starting from simple, achiral starting materialsThe final steps involve the coupling of the adenine base to the modified ribose .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Efficient procedures have been developed to ensure high yield and purity, including the use of automated DNA synthesizers for the production of LNA oligonucleotides .

化学反应分析

Types of Reactions: LNA-Adenosine undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various carbonyl-containing derivatives .

科学研究应用

Therapeutic Applications

1.1 Antisense Oligonucleotides and RNA Interference

LNA-modified oligonucleotides, including LNA-Adenosine, are increasingly utilized in antisense therapies and RNA interference (RNAi). The incorporation of LNA residues enhances the thermal stability and binding affinity of oligonucleotides to target RNA sequences. This stabilization is crucial for the effective silencing of genes implicated in various diseases, including cancer and genetic disorders .

1.2 Gene Therapy

This compound has shown potential in gene therapy applications by improving the delivery and efficacy of therapeutic oligonucleotides. Its ability to resist degradation by nucleases allows for prolonged action within biological systems, making it an attractive candidate for developing gene-editing tools like CRISPR .

1.3 Cancer Treatment

The selective activation of adenosine receptors, particularly the A3 receptor, has been linked to anti-cancer effects. Modified adenosines, including this compound derivatives, can act as selective agonists or antagonists at these receptors, potentially leading to novel cancer therapies . Research indicates that specific modifications can enhance the potency and selectivity of these compounds against tumor cells .

Molecular Biology Applications

2.1 PCR and Amplification Techniques

This compound is employed in polymerase chain reaction (PCR) techniques to improve the specificity and yield of amplified products. The incorporation of LNA residues into primers enhances their binding affinity to target sequences, thus increasing the efficiency of amplification processes . This property is particularly beneficial in applications requiring high sensitivity, such as pathogen detection.

2.2 Hybridization Probes

The unique structural properties of this compound make it suitable for use in hybridization probes for microarray analysis and other genomic studies. The increased stability conferred by LNA modifications allows for more robust detection of specific nucleic acid sequences, facilitating advancements in genomics and transcriptomics .

Case Studies and Experimental Findings

3.1 Structural Investigations

Recent studies have utilized experimental and computational methods to explore the structural characteristics of RNA duplexes containing this compound. These investigations revealed that modified adenosine residues significantly alter base pairing dynamics and thermodynamic properties, which can be leveraged to design more effective therapeutic agents .

3.2 Biological Activity Assessment

In a study focusing on the biological evaluation of LNA-modified adenosines, researchers synthesized a series of analogs based on known A3 receptor agonists. While some derivatives exhibited antagonist activity, others demonstrated potential as selective agonists, highlighting the versatility of this compound in modulating receptor activity .

Data Tables: Summary of Applications

作用机制

The mechanism of action of LNA-Adenosine involves its incorporation into oligonucleotides, where it enhances the thermal stability and nuclease resistance of the resulting duplexes. This is achieved through the “locking” of the ribose ring, which preorganizes the backbone of the oligonucleotide and increases base stacking interactions. The molecular targets include complementary DNA or RNA strands, with the primary pathway involving Watson-Crick base pairing .

相似化合物的比较

2’-O-Methyladenosine: Another modified nucleoside with enhanced stability but without the locked ribose ring.

Peptide Nucleic Acid (PNA): A synthetic polymer similar to DNA or RNA but with a peptide backbone.

Morpholino Oligonucleotides: Synthetic molecules used to modify gene expression.

Uniqueness of LNA-Adenosine: this compound stands out due to its unique structural modification, which provides superior thermal stability and nuclease resistance compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high specificity and stability .

生物活性

LNA-Adenosine, a derivative of adenosine synthesized using locked nucleic acid (LNA) technology, has garnered attention due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, including its receptor interactions, synthesis methods, and implications in various biological systems.

Structure and Synthesis of this compound

This compound is characterized by a bicyclo[2.2.1]heptane scaffold which enhances its stability and binding affinity to adenosine receptors. The synthesis typically involves modifying the sugar moiety to create locked nucleic acid analogs, which are resistant to nucleolytic degradation. The key synthetic pathways include:

- Nucleophilic Substitution Reactions : This method allows for the introduction of various substituents at the N6 position of adenosine, enhancing receptor selectivity.

- 5'-Uronamide Derivatives : These derivatives exhibit distinct biological activities compared to their natural counterparts, particularly in receptor binding profiles.

Biological Activity Overview

This compound's biological activity primarily revolves around its interaction with adenosine receptors, specifically A1, A2A, A2B, and A3 subtypes. The following table summarizes key findings from recent studies regarding the activity of this compound at these receptors:

Adenosine Receptor Interactions

This compound interacts with adenosine receptors through multiple mechanisms:

- Agonistic and Antagonistic Effects : While some derivatives act as agonists (e.g., promoting vasodilation), others function as antagonists, inhibiting receptor activity and providing therapeutic benefits in conditions like asthma and cancer .

- Regulation of Cellular Processes : Adenosine signaling plays a crucial role in various cellular processes including apoptosis, cell proliferation, and angiogenesis. High concentrations of adenosine are often found in tumor microenvironments, suggesting a role in tumor growth regulation .

Case Studies

- Cancer Therapeutics : In a study examining the effects of this compound on glioblastoma cells, it was found that certain analogs induced apoptosis through A3 receptor activation. This highlights the potential of LNA derivatives in developing targeted cancer therapies .

- Cardiovascular Effects : Research demonstrated that this compound analogs could effectively reduce heart rate without significant side effects compared to traditional adenosine treatments. This suggests a promising avenue for managing cardiac conditions with fewer adverse reactions .

Future Directions

The exploration of this compound is still in its infancy, with ongoing research focusing on:

- Optimizing Synthesis Methods : Improved synthetic routes may enhance yield and specificity for desired receptor interactions.

- Clinical Applications : Further investigation into the pharmacokinetics and safety profiles of this compound derivatives is essential for their development as therapeutic agents.

属性

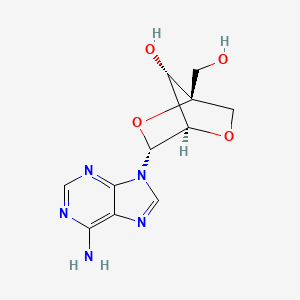

IUPAC Name |

(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKDRNDFVCEETA-KYAGDKKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。